N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a morpholine ring, and a dimethylamino group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), catalysts such as palladium on carbon (Pd/C), and reagents like sodium bicarbonate (NaHCO₃) and dimethyl sulfate (DMS) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide (NaN₃) or alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts or solvents. For example, oxidation reactions may be conducted at elevated temperatures with acidic or basic conditions, while reduction reactions often occur at room temperature under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted sulfonamides or morpholine derivatives.
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The compound’s sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The morpholine ring and dimethylamino group may enhance its binding affinity and specificity, leading to selective inhibition of certain pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide: shares similarities with other sulfonamide derivatives, such as:
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of the morpholine ring and dimethylamino group enhances its reactivity and binding affinity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S/c1-24(2)18-7-5-17(6-8-18)20(25-11-13-30-14-12-25)16-23-31(26,27)22-10-9-19(28-3)15-21(22)29-4/h5-10,15,20,23H,11-14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONDYKLBFMBMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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